4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a cyclopropylamino substituent
Mechanism of Action
Target of Action
The compound, also known as 4-chloro-N-{4-[2-(cyclopropylcarbamoyl)ethyl]-1,3-thiazol-2-yl}benzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can inhibit the kinase activity of the vascular endothelial growth factor (VEGF) receptors , which are involved in pathological angiogenesis, tumor growth, and cancer progression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.
Preparation Methods
The synthesis of 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group can be introduced via an amide coupling reaction using 4-chlorobenzoic acid and an appropriate amine. Industrial production methods may involve optimization of these reactions using catalysts, solvents, and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. .
Biological Studies: It is used in research to understand the interaction of thiazole-containing compounds with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide include other thiazole derivatives and benzamide compounds. For example:
N-(thiazol-2-yl)benzenesulfonamides: These compounds also feature a thiazole ring and have shown significant antibacterial activity.
Benzothiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects .
This compound stands out due to its specific structural features and the presence of the cyclopropylamino group, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
4-chloro-N-[4-[3-(cyclopropylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-11-3-1-10(2-4-11)15(22)20-16-19-13(9-23-16)7-8-14(21)18-12-5-6-12/h1-4,9,12H,5-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFUQRNSWRPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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